ethyl 4-[4-(4-methoxyphenyl)-3-methyl-6-oxo-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl]benzoate
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Overview
Description
ETHYL 4-[4-(4-METHOXYPHENYL)-3-METHYL-6-OXO-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-5-YL]BENZOATE is a complex organic compound with a unique structure that includes a pyrrolo[3,4-c]pyrazole core
Preparation Methods
The synthesis of ETHYL 4-[4-(4-METHOXYPHENYL)-3-METHYL-6-OXO-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-5-YL]BENZOATE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrrolo[3,4-c]pyrazole core: This step involves the cyclization of appropriate precursors under specific conditions.
Introduction of the methoxyphenyl group: This is achieved through a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the ethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated systems and high-throughput techniques.
Chemical Reactions Analysis
ETHYL 4-[4-(4-METHOXYPHENYL)-3-METHYL-6-OXO-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-5-YL]BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the conditions and reagents used.
Common reagents include acids, bases, and various organic solvents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ETHYL 4-[4-(4-METHOXYPHENYL)-3-METHYL-6-OXO-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-5-YL]BENZOATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific characteristics.
Biological Research: It is used in studies to understand its interaction with biological systems and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of ETHYL 4-[4-(4-METHOXYPHENYL)-3-METHYL-6-OXO-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-5-YL]BENZOATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular function and activity.
Comparison with Similar Compounds
ETHYL 4-[4-(4-METHOXYPHENYL)-3-METHYL-6-OXO-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-5-YL]BENZOATE can be compared with other similar compounds, such as:
Triazole derivatives: These compounds share a similar core structure and have comparable biological activities.
Pyrazole derivatives: These compounds also have a similar core structure and are used in various applications, including medicinal chemistry.
The uniqueness of ETHYL 4-[4-(4-METHOXYPHENYL)-3-METHYL-6-OXO-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-5-YL]BENZOATE lies in its specific substituents and the resulting properties, which differentiate it from other compounds in its class.
Properties
Molecular Formula |
C22H21N3O4 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
ethyl 4-[4-(4-methoxyphenyl)-3-methyl-6-oxo-2,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]benzoate |
InChI |
InChI=1S/C22H21N3O4/c1-4-29-22(27)15-5-9-16(10-6-15)25-20(14-7-11-17(28-3)12-8-14)18-13(2)23-24-19(18)21(25)26/h5-12,20H,4H2,1-3H3,(H,23,24) |
InChI Key |
KGUYFZZAPMUITG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(C3=C(NN=C3C2=O)C)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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